C19H12FN5O2S
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Overview
Description
. This compound is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves multiple steps, including the formation of the oxadiazole ring and the pyrazolo[1,5-a]pyrazin-4-one core. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or atoms into the molecule .
Scientific Research Applications
5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one include other pyrazolo[1,5-a]pyrazine derivatives and oxadiazole-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
The uniqueness of 5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H12FN5O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C19H12FN5O2S/c1-26-15-8-7-12(9-13(15)20)16-10-14(24-27-16)18-23-25-17(21-22-19(25)28-18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
ZGVDHBDSZBMJRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CC=C5)F |
Origin of Product |
United States |
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